molecular formula C8H10BrNO3S B13980307 N-(5-bromo-2-methoxyphenyl)methanesulfonamide

N-(5-bromo-2-methoxyphenyl)methanesulfonamide

Cat. No.: B13980307
M. Wt: 280.14 g/mol
InChI Key: LSFHPKHSTQDABW-UHFFFAOYSA-N
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Description

N-(5-bromo-2-methoxyphenyl)methanesulfonamide is an organic compound with the molecular formula C8H10BrNO3S. It is characterized by the presence of a bromine atom, a methoxy group, and a methanesulfonamide group attached to a benzene ring. This compound is used primarily in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-methoxyphenyl)methanesulfonamide typically involves the following steps:

    Bromination: The starting material, 2-methoxyaniline, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 5-position of the benzene ring.

    Sulfonamide Formation: The brominated intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the methanesulfonamide group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-methoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while the sulfonamide group can undergo reduction to form amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted phenylmethanesulfonamides.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include amines.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

N-(5-bromo-2-methoxyphenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methanesulfonamide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methoxyphenyl)methanesulfonamide
  • N-(5-fluoro-2-methoxyphenyl)methanesulfonamide
  • N-(5-iodo-2-methoxyphenyl)methanesulfonamide

Uniqueness

N-(5-bromo-2-methoxyphenyl)methanesulfonamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with molecular targets, making it valuable in specific research and industrial applications.

Properties

Molecular Formula

C8H10BrNO3S

Molecular Weight

280.14 g/mol

IUPAC Name

N-(5-bromo-2-methoxyphenyl)methanesulfonamide

InChI

InChI=1S/C8H10BrNO3S/c1-13-8-4-3-6(9)5-7(8)10-14(2,11)12/h3-5,10H,1-2H3

InChI Key

LSFHPKHSTQDABW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)NS(=O)(=O)C

Origin of Product

United States

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